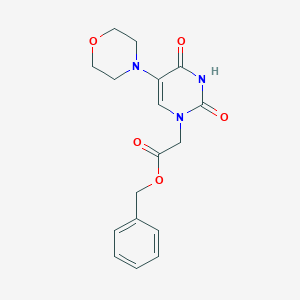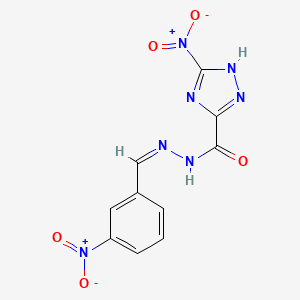
benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes involved in cancer cell proliferation, viral replication, and bacterial growth. In addition, benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate has been shown to have a range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. In addition, benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate has been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.
実験室実験の利点と制限
Benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent biological activity. In addition, benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate has been shown to have low toxicity in vitro and in vivo. However, one limitation of benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for research on benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate. One potential direction is to further explore its potential as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. In addition, research could focus on the development of more water-soluble derivatives of benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate to improve its bioavailability. Finally, research could explore the potential of benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate as a lead compound for the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate is a promising compound with potential applications in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate for the development of new drugs for the treatment of various diseases.
合成法
Benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate can be synthesized using a one-pot, three-component reaction. The reaction involves the condensation of ethyl acetoacetate, benzyl bromide, and morpholine in the presence of a catalyst such as potassium carbonate. The reaction yields benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate as the main product.
科学的研究の応用
Benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. In addition, benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
benzyl 2-(5-morpholin-4-yl-2,4-dioxopyrimidin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c21-15(25-12-13-4-2-1-3-5-13)11-20-10-14(16(22)18-17(20)23)19-6-8-24-9-7-19/h1-5,10H,6-9,11-12H2,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRBBDQSZXUJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN(C(=O)NC2=O)CC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrimidineacetic acid, 1,2,3,4-tetrahydro-5-(4-morpholinyl)-2,4-dioxo-, phenylmethyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-phenylethyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6078478.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6078486.png)
![4-[3-methyl-1-(4-methylbenzyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B6078493.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-2-chlorophenoxy)acetyl]piperazine](/img/structure/B6078504.png)
![methyl 2-[({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6078512.png)
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-(4-iodophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6078524.png)
![N-{[(2,6-dichlorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B6078531.png)
![methyl 2-[({2-[(4-tert-butylphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6078538.png)
![2-[2-(2,4-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B6078543.png)
![(4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6078556.png)
![3-(benzylthio)-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B6078559.png)
![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6078577.png)